(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
説明
特性
IUPAC Name |
(4R)-4-[(3R,5R,8S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h13-19,21,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,21+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGTZUQUSSNQAI-TYQXEKSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(C=C3C2CCC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C=C3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Alkaline Hydrolysis of Bovine/Ovine Bile
Cholic acid, extracted from bovine or ovine bile, undergoes alkaline hydrolysis under controlled conditions to yield the target compound. A representative protocol involves:
-
Saponification : Treating crude bile with aqueous NaOH (20% w/v) at 100–130°C for 1–5 hours, followed by heating to 155–180°C for 6–7 hours under reduced pressure to remove water.
-
Acidification : Adjusting the pH to ≤2 with HCl precipitates the crude product, which is filtered and washed with cold water.
Key Data :
Selective Oxidation and Reduction
To enhance purity, the crude product is subjected to oxidation-reduction cycles:
-
Methylation : Reacting cholic acid with methanol and sulfuric acid (18g/100g cholic acid) at room temperature for 5 hours forms methyl cholate, reducing side reactions.
-
Oxidation : Treating methyl cholate with sodium hypochlorite or pyridinium chlorochromate selectively oxidizes C7 or C12 positions, followed by hydrazine-mediated reduction to restore hydroxyl groups.
Critical Conditions :
-
Solvent : Tetrahydrofuran (THF) or diethyl ether for optimal solubility.
-
Temperature : 40–90°C during acetonitrile-induced crystallization.
Industrial-Scale Purification
Solvent Recrystallization
Crude 3β,12α-dihydroxy-5β-cholan-24-oic acid is purified via ether/acetonitrile fractional crystallization:
-
Dissolution : Dissolve 100g crude product in 1L methyl tert-butyl ether (MTBE) at 50–65°C.
-
Antisolvent Addition : Gradually add 1.5–10 volumes of acetonitrile to precipitate pure product.
Performance Metrics :
Salt Formation and Regeneration
To eliminate organic solvents:
-
Salt Formation : React the acid with potassium hydroxide to form potassium 3β,12α-dihydroxy-5β-cholan-24-oate.
-
Acidification : Treat the salt with HCl (1M) to regenerate the free acid, followed by lyophilization.
Advantages :
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method ensures purity:
Representative Chromatogram :
| Peak | Retention Time (min) | Identity |
|---|---|---|
| 1 | 6.2 | Target compound |
| 2 | 8.9 | 3α,12α-Dihydroxy isomer |
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3):
Scalability and Process Optimization
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
Overview
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic compound with significant implications in various scientific fields. Its unique structural features and biological properties make it a subject of interest in medicinal chemistry and biochemistry.
Pharmaceutical Development
This compound has been studied for its potential therapeutic applications in various diseases due to its interaction with nuclear receptors. It may modulate gene expression related to metabolic pathways and inflammation. Research indicates that it can influence lipid metabolism and may have implications in treating metabolic disorders .
Endocrine Function Modulation
The compound's structure suggests potential activity as a steroid analog. It may interact with steroid hormone receptors and influence endocrine functions. This can be particularly relevant in the study of hormonal therapies for conditions such as hormone-sensitive cancers .
Case Study 1: Metabolic Regulation
A study explored the effects of (R)-4-((3R,... on lipid profiles in animal models. The results indicated a significant reduction in triglyceride levels and an improvement in insulin sensitivity. The mechanism was attributed to the compound's action on PPAR (Peroxisome Proliferator-Activated Receptors), which play a crucial role in fatty acid storage and glucose metabolism .
Case Study 2: Anti-inflammatory Properties
Another research project investigated the anti-inflammatory effects of this compound in vitro. It was found to inhibit key inflammatory markers and cytokines involved in chronic inflammation. This suggests its potential use in developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease .
Synthetic Routes
The synthesis of (R)-4-((3R,... involves several steps:
- Formation of the cyclopenta[a]phenanthrene core.
- Functionalization through hydroxylation and alkylation reactions.
- Purification via chromatography techniques.
These methods ensure high purity and yield of the final product suitable for research applications .
作用機序
The mechanism of action of ®-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with nuclear receptors. These receptors, when activated by the compound, undergo a conformational change that allows them to bind to specific DNA sequences, regulating the expression of target genes . This regulation can lead to various physiological effects, depending on the genes involved.
類似化合物との比較
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing synthetic routes, substituent variations, and functional properties:
Key Observations:
Structural Modifications :
- Hydroxyl Groups : The number and position of hydroxyls (e.g., C3, C7, C12) dictate solubility and hydrogen-bonding capacity. Trihydroxy derivatives (e.g., MOL008838) resemble cholic acid, whereas dihydroxy variants (target compound) may exhibit altered membrane interactions .
- Side-Chain Functionalization : Methyl esters (Compound 7) and amides () improve bioavailability by reducing polarity.
Synthetic Efficiency :
- Protection/deprotection strategies (e.g., TBDMS in ) achieve moderate yields (68%), while direct oxidation (Compound 8) requires rigorous conditions (IBX/TFA) .
- Amide derivatives (e.g., ) are synthesized efficiently (93% yield) via coupling reactions .
Biological Implications: Methoxy-substituted derivatives () show inhibitory activity against C. Stereochemical variations (e.g., Isochenodeoxycholic acid in ) may lead to divergent metabolic pathways compared to the target compound .
生物活性
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic compound with potential biological activities. Its unique structure suggests various interactions with biological systems that warrant detailed exploration.
- Molecular Formula : C24H38O4
- Molecular Weight : 390.56 g/mol
- CAS Number : 24637-46-5
- IUPAC Name : (R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2... (full name truncated for brevity)
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure can contribute to scavenging free radicals and reducing oxidative stress in cells.
2. Anti-inflammatory Effects
Studies have shown that compounds derived from similar steroidal structures can modulate inflammatory pathways. The potential anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines.
3. Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action could involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine levels | |
| Cytotoxicity | Induced apoptosis in cancer |
Case Study 1: Antioxidant Activity Assessment
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to reduce oxidative stress in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.
Case Study 2: Anti-inflammatory Mechanisms
A research article in Phytotherapy Research explored the anti-inflammatory effects of related compounds. It was found that these compounds inhibited NF-kB signaling pathways and reduced the expression of TNF-alpha and IL-6 in macrophage cell lines.
Case Study 3: Cytotoxicity Evaluation
A study conducted on human cancer cell lines demonstrated that (R)-4-((3R...) exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis characterized by increased Annexin V staining.
Q & A
Q. What are the key steps and optimal conditions for synthesizing (R)-4-[...]pentanoic acid?
Methodological Answer: The synthesis involves multi-step protection-deprotection strategies. A representative protocol includes:
Methylation : Reacting the precursor (0.300 g, 0.483 mmol) with methyl triflate (0.06 mL, 0.5 mmol) in DCM using 2,6-di-tert-butylpyridine as a base for 24 hours .
Silylation : Introducing tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties, yielding a 68% isolated product after column chromatography (0–50% ethyl acetate/DCM) .
Deprotection : Treating the silylated intermediate with TBAF in THF to remove protecting groups, achieving 84% yield after purification .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign stereochemistry and confirm functional groups. For example, key peaks include δ 3.66 (s, 3H, OCH3) and δ 175.0 (C=O) in CDCl3 .
- HRMS (ESI) : Verify molecular weight (e.g., m/z 457.3294 [M + Na+] calculated vs. 457.3290 observed) .
- Polarimetry : Confirm enantiomeric purity by measuring optical rotation, critical for chiral centers .
Q. What purification techniques are recommended to achieve high-purity samples?
Methodological Answer:
- Silica Gel Chromatography : Use gradient elution (e.g., 0–50% ethyl acetate/DCM) for intermediates .
- Recrystallization : Optimize solvent systems (e.g., methanol/DCM mixtures) for final products .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical purity >95% .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate biological activity against pathogens like Clostridium difficile?
Methodological Answer:
- Spore Germination Assays : Incubate the compound with C. difficile spores in anaerobic conditions. Monitor germination inhibition via optical density (OD600) shifts .
- Cytotoxicity Testing : Use human colonic epithelial cells (e.g., HT-29) to assess IC50 values, ensuring selectivity over host cells .
- Mechanistic Studies : Perform transcriptomic analysis to identify gene targets (e.g., bile acid transporters) using RNA-seq .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like pH, temperature, and bacterial strain specificity (e.g., C. difficile ribotype variations) .
- Purity Validation : Use orthogonal methods (NMR, HRMS) to rule out impurities affecting bioactivity .
- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. How can computational models predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to nuclear receptors (e.g., FXR) with bile acid-binding pockets. Validate with free energy calculations (ΔG) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Corolate structural features (e.g., hydroxyl positions) with activity using Random Forest algorithms .
Q. What are the best practices for ensuring compound stability under various experimental conditions?
Methodological Answer:
- Storage : Store lyophilized powder at -20°C (3 years) or in DMSO at -80°C (1 year) to prevent degradation .
- Stability Screening : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Light Sensitivity : Conduct experiments under amber glassware or low-light conditions to avoid photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
